2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid
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Overview
Description
2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid is a complex organic compound with a molecular formula of C17H17NO8S It is characterized by the presence of a carboxymethyl group, a methoxyphenyl group, and a sulfamoyl group attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(carboxymethyl)phenol with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-{4-[(Carboxymethyl)(2-hydroxyphenyl)sulfamoyl]phenoxy}acetic acid.
Reduction: Formation of 2-{4-[(Hydroxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the carboxymethyl and methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Carboxymethyl)(2-hydroxyphenyl)sulfamoyl]phenoxy}acetic acid
- 2-{4-[(Hydroxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid
- 2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}propanoic acid
Uniqueness
2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid is unique due to the presence of both a methoxy group and a carboxymethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(N-[4-(carboxymethoxy)phenyl]sulfonyl-2-methoxyanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO8S/c1-25-15-5-3-2-4-14(15)18(10-16(19)20)27(23,24)13-8-6-12(7-9-13)26-11-17(21)22/h2-9H,10-11H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFAOCJJRHZNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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